N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide
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Overview
Description
CID 11505882 is a natural product found in Pseudoceratina with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
- A study by Jasiński et al. (2008) demonstrates the synthesis and transformation of 1H-imidazole 3-oxides derived from amino acid esters, highlighting the versatility of imidazole derivatives in chemical synthesis (Jasiński et al., 2008).
Applications in Antimicrobial Research
- Helal et al. (2013) reported the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives, including those with imidazole structures, showing significant antibacterial and antifungal activities, highlighting the potential of imidazole derivatives in antimicrobial research (Helal et al., 2013).
Potential in Memory Consolidation Studies
- Gibbs and Summers (2001) explored the effects of beta(3)-adrenoceptor agonists, including imidazole derivatives, on memory consolidation in chicks, indicating a potential application in neuropharmacology (Gibbs & Summers, 2001).
Exploration in Fluorescent Materials
- Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from an imidazole-based compound, demonstrating the utility of imidazole derivatives in the development of fluorescent materials (Padalkar et al., 2015).
Role in Cardiac Electrophysiology
- Morgan et al. (1990) investigated N-substituted imidazolylbenzamides, related to imidazole derivatives, for their potential as class III agents affecting cardiac electrophysiology (Morgan et al., 1990).
Development of Polyimides
- Ghaemy and Nasab (2010) prepared novel fluorescent polyimides using an imidazole-based diamine, indicating the role of imidazole derivatives in the synthesis of new materials (Ghaemy & Nasab, 2010).
Anti-HIV Research
- Al-Masoudi et al. (2007) synthesized new nitroimidazole derivatives exhibiting in vitro anti-HIV activity, showcasing the importance of imidazole structures in antiviral research (Al-Masoudi et al., 2007).
Properties
CAS No. |
101488-81-7 |
---|---|
Molecular Formula |
C31H48Br2N6O4 |
Molecular Weight |
728.6 g/mol |
IUPAC Name |
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide |
InChI |
InChI=1S/C31H48Br2N6O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-28(40)35-16-13-18-43-29-25(32)19-23(20-26(29)33)21-27(39-42)30(41)36-17-15-24-22-37-31(34)38-24/h19-20,22,42H,2-18,21H2,1H3,(H,35,40)(H,36,41)(H3,34,37,38)/b39-27+ |
InChI Key |
GKUJVGYRWHGSBN-XOKHWMEBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)C/C(=N\O)/C(=O)NCCC2=CN=C(N2)N)Br |
SMILES |
CCCCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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